1-Ethoxy-4-trifluoromethoxybenzene
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Overview
Description
1-Ethoxy-4-trifluoromethoxybenzene is an organic compound with the molecular formula C9H9F3O2 It is characterized by the presence of an ethoxy group and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
Chemical Reactions Analysis
1-Ethoxy-4-trifluoromethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-4-trifluoromethoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s unique properties make it a candidate for drug development and other biomedical applications.
Industry: It is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethoxy-4-trifluoromethoxybenzene involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
1-Ethoxy-4-trifluoromethoxybenzene can be compared with other similar compounds, such as:
1-Ethoxy-4-methoxybenzene: Lacks the trifluoromethoxy group, resulting in different chemical properties.
1-Ethoxy-4-chlorobenzene: Contains a chlorine atom instead of the trifluoromethoxy group, leading to variations in reactivity and applications.
The presence of the trifluoromethoxy group in this compound imparts unique properties, making it distinct from these similar compounds.
Properties
IUPAC Name |
1-ethoxy-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-2-13-7-3-5-8(6-4-7)14-9(10,11)12/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDHLFHDJSGNKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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